molecular formula C14H11N5S B14158065 4-(benzalamino)-3-(3-pyridyl)-1H-1,2,4-triazole-5-thione

4-(benzalamino)-3-(3-pyridyl)-1H-1,2,4-triazole-5-thione

Cat. No.: B14158065
M. Wt: 281.34 g/mol
InChI Key: XFMJRYRGRQJCRR-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-benzylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry This compound features a triazole ring, which is known for its stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-benzylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione typically involves the condensation of 4-amino-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione with benzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as aluminum chloride (AlCl3), in a solvent like chloroform. The reaction conditions often include refluxing the mixture for several hours to ensure complete condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-benzylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylideneamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Typically performed in an aqueous or organic solvent under mild to moderate temperatures.

    Reduction: Conducted in an inert atmosphere, often at low temperatures to prevent side reactions.

    Substitution: Carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with the reaction conditions tailored to the specific nucleophile used.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

4-[(E)-benzylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-benzylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-benzylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione
  • Pyrazolo[3,4-d]pyrimidine derivatives
  • 1H-pyrazolo[4,3-b]pyridine derivatives

Uniqueness

4-[(E)-benzylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione stands out due to its unique combination of the triazole ring with benzylideneamino and pyridinyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H11N5S

Molecular Weight

281.34 g/mol

IUPAC Name

4-[(E)-benzylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H11N5S/c20-14-18-17-13(12-7-4-8-15-10-12)19(14)16-9-11-5-2-1-3-6-11/h1-10H,(H,18,20)/b16-9+

InChI Key

XFMJRYRGRQJCRR-CXUHLZMHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3

solubility

12.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.